MG 149 is derived from a series of synthetic modifications aimed at enhancing the efficacy and selectivity of protein phosphatase inhibitors. It belongs to the class of organic compounds characterized by their ability to modulate enzyme activity. The compound is primarily discussed in the context of its role in biochemical research and therapeutic development.
The synthesis of MG 149 involves several steps, typically starting from commercially available precursors. The general approach includes:
The precise synthetic pathway can vary depending on the desired properties of MG 149, but it generally follows established protocols for small molecule synthesis in organic chemistry.
MG 149 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₈N₂O₃S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The three-dimensional conformation of MG 149 can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its spatial arrangement and potential binding modes.
MG 149 undergoes various chemical reactions that are essential for its function as an inhibitor. Key reactions include:
The kinetics of these reactions can be studied using enzyme assays that measure the rate of inhibition at varying concentrations of MG 149.
The mechanism of action for MG 149 primarily involves:
Data supporting this mechanism comes from biochemical assays demonstrating dose-dependent inhibition of phosphatase activity in vitro.
Relevant analyses include melting point determination and solubility tests to characterize the compound's physical properties.
MG 149 has significant applications in scientific research, particularly in:
Histone acetyltransferases (HATs) catalyze the transfer of acetyl groups from acetyl-coenzyme A (Ac-CoA) to the ε-amino group of specific lysine residues within histone proteins. This post-translational modification neutralizes the positive charge on histones, weakening histone-DNA interactions and promoting chromatin relaxation. The resulting open chromatin structure facilitates access for transcription factors and RNA polymerase complexes, thereby activating gene expression [5] [9]. Beyond histones, HATs acetylate a diverse array of non-histone protein substrates (including transcription factors, DNA repair proteins, metabolic enzymes, and nuclear receptors), positioning them as master regulators of nuclear and cytoplasmic processes [5]. The acetylome – the comprehensive landscape of acetylated proteins within a cell – influences critical pathways ranging from DNA damage response and cell cycle progression to metabolism and cellular differentiation [5].
The MYST family, named after its founding members MOZ, Ybf2/Sas3, Sas2, and Tip60, constitutes one of the most evolutionarily conserved and functionally critical groups of HATs [5] [9]. Characterized by a conserved catalytic MYST domain containing a C₂HC zinc finger and a unique Ac-CoA binding pocket, these enzymes regulate fundamental cellular processes:
Table 1: Key MYST Family HATs and Their Functions
MYST Protein | Gene Name | Primary Histone Specificity | Key Biological Roles |
---|---|---|---|
TIP60 | KAT5 | H4, H2A | DNA repair, Apoptosis, Transcription, Stem cell renewal |
MOF | KAT8/MYST1 | H4K16 | Dosage compensation, DNA damage response, Transcription, Development |
HBO1 | KAT7/MYST2 | H4 (K5, K8, K12), H3K14 | DNA replication initiation, Replication fork progression |
MOZ | KAT6A/MYST3 | H3K14 | Transcriptional co-activation, Hematopoietic stem cell maintenance, Development |
MORF | KAT6B/MYST4 | H3K14 | Transcriptional co-activation, Development, Neural function |
MG 149 was rationally developed through the structural optimization of anacardic acid derivatives, specifically MG 148, aiming to enhance potency and selectivity against MYST HATs [1] [3]. Its characterization as a selective MYST inhibitor was first reported by Ghizzoni et al. in 2012, marking a significant advancement in the chemical biology toolbox for epigenetics research [3] [6] [8]. The study employed rigorous biochemical assays utilizing recombinant enzymes and defined substrates (histones or histone peptides), establishing MG 149's inhibitory profile:
Table 2: Biochemical Profile of MG 149
Parameter | Value | Experimental Context | Reference |
---|---|---|---|
Molecular Weight | 340.46 g/mol | Calculated | [1] [3] [6] |
Chemical Formula | C₂₂H₂₈O₃ | Elemental analysis | [1] [3] [6] |
Solubility (DMSO) | ≥ 100 mg/mL (293.72 mM) | In vitro stock solution preparation | [3] [4] [8] |
Solubility (Water) | < 0.1 mg/mL (Insoluble) | In vitro assays | [3] [4] |
IC₅₀ (Tip60/KAT5) | 74 µM | Recombinant enzyme assay | [3] [4] [8] |
IC₅₀ (MOF/KAT8) | 47 µM | Recombinant enzyme assay | [3] [4] [8] |
IC₅₀ (PCAF) | > 200 µM | Recombinant enzyme assay | [3] [4] |
IC₅₀ (p300) | > 200 µM | Recombinant enzyme assay | [3] [4] |
Mechanism vs. Ac-CoA | Competitive | Kinetic analysis | [3] [8] |
Mechanism vs. Histones | Non-competitive | Kinetic analysis | [3] [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7